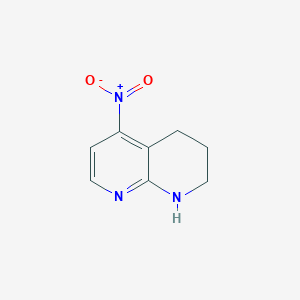
5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine: is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by a fused ring system containing nitrogen atoms at positions 1 and 8, and a nitro group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through various methods. One common approach involves the reduction of 1,8-naphthyridine using hydrogen gas in the presence of a catalyst such as manganese under an inert atmosphere . Another method includes the use of multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable multicomponent reactions and catalytic hydrogenation processes are likely to be employed for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst like palladium or platinum.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products:
Oxidation: Naphthyridine derivatives.
Reduction: Amino-naphthyridine.
Substitution: Various substituted naphthyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of ligands and catalysts .
Biology: The compound exhibits potential antibacterial activity and is being studied for its ability to inhibit bacterial enzymes .
Medicine: Research is ongoing to explore its potential as a therapeutic agent for bacterial infections due to its inhibitory effects on bacterial enzymes .
Industry: In the materials science field, derivatives of this compound are investigated for their use in light-emitting diodes and dye-sensitized solar cells .
Mechanism of Action
The mechanism of action of 5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with bacterial enzymes, particularly FabI, an enoyl-acyl carrier protein reductase. By inhibiting this enzyme, the compound disrupts bacterial fatty acid synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydro-1,5-naphthyridine
- 1,8-Naphthyridine
- 5-Nitro-1,2,3,4-tetrahydro-1,4-phthalazinedione
Comparison: While 5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine shares structural similarities with other naphthyridines, its unique nitro group at position 5 imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry for developing antibacterial agents .
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
5-nitro-1,2,3,4-tetrahydro-1,8-naphthyridine |
InChI |
InChI=1S/C8H9N3O2/c12-11(13)7-3-5-10-8-6(7)2-1-4-9-8/h3,5H,1-2,4H2,(H,9,10) |
InChI Key |
RVCYTNKGWIMTEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CN=C2NC1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















